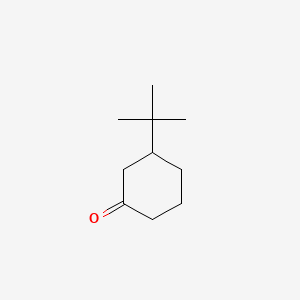

Cyclohexanone, 3-(1,1-dimethylethyl)-

Overview

Description

Cyclohexanone, 3-(1,1-dimethylethyl)-, also known as 3-tert-butylcyclohexan-1-one, is a compound with the molecular formula C10H18O . It is a six-carbon cyclic molecule with a ketone functional group . The molecular weight of this compound is 154.25 g/mol .

Molecular Structure Analysis

The molecular structure of Cyclohexanone, 3-(1,1-dimethylethyl)- consists of a cyclohexanone ring with a tert-butyl group attached to the third carbon . The InChI string representation of the molecule isInChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3 . Physical And Chemical Properties Analysis

Cyclohexanone, 3-(1,1-dimethylethyl)- has a molecular weight of 154.25 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Scientific Research Applications

Vibrational Properties Analysis

The compound has been used in first-principles investigations of vibrational properties. The vibrational density of states (vDOS) of the two existing conformers has been calculated within the framework of density-functional theory and density-functional perturbation theory . The vDOS of the two conformers are very similar . The vDOS has been investigated with respect to contributions of the cyclohexene ring and the tert-butyl group and also regarding the localization of vibrational modes .

Chiral Molecule Studies

3-tert-butylcyclohexanone plays an important role in the study of chiral carbon-based molecules. The study of such molecules has grown in recent years .

Hydrolysis End Product

3-tert-butylcyclohexanone is a detectable end product in the rabbit liver after hydrolysis .

Basis for Formation of Halohydrins

This compound is used as a basis for the formation of halohydrins in the preparation of epoxides .

Geometry Determination

An alternative way to determine the geometry of a molecule is through optical experiments. Examples include measuring absorption or optical rotation spectra or vibrational spectra which are obtained by Raman scattering .

Thermodynamic Property Data

The compound is also used in the collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

Future Directions

While specific future directions for Cyclohexanone, 3-(1,1-dimethylethyl)- are not mentioned in the retrieved sources, cyclohexane-1,3-dione derivatives are considered key structural precursors for the synthesis of a variety of synthetically significant compounds . This suggests potential future research directions in exploring the synthesis and applications of such compounds.

Mechanism of Action

3-(Tert-Butyl)cyclohexanone, also known as Cyclohexanone, 3-(1,1-dimethylethyl)- or 3-tert-butylcyclohexan-1-one, is a compound with a molecular formula of C10H18O . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Mode of Action

It’s known that the compound has a cyclohexanone ring, which may undergo various chemical reactions such as oxidation . More detailed studies are needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

Cyclohexanone compounds are known to undergo e2 elimination reactions, which involve the removal of two substituents with the addition of a strong base, resulting in an alkene

Result of Action

It’s known that cyclohexanone compounds can undergo conformational changes, which could potentially affect their biological activity . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.

Action Environment

The action, efficacy, and stability of 3-(Tert-Butyl)cyclohexanone can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

properties

IUPAC Name |

3-tert-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOKOQSQKNYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone, 3-(1,1-dimethylethyl)- | |

CAS RN |

936-99-2 | |

| Record name | 3-tert-Butylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-TERT-BUTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5DSJ5DKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)